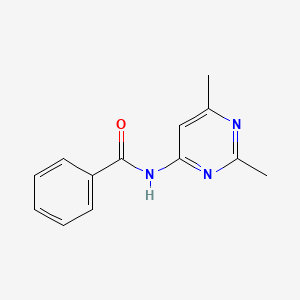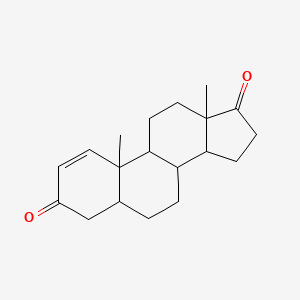![molecular formula C16H22ClNO2 B14010783 Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)
Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-SPIRO[1,2-DIHYDROINDENE-3,4’-PIPERIDINE]-1-YLACETATE;HYDROCHLORIDE is a complex organic compound that belongs to the class of spiropiperidines These compounds are characterized by a spirocyclic structure, where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-SPIRO[1,2-DIHYDROINDENE-3,4’-PIPERIDINE]-1-YLACETATE;HYDROCHLORIDE typically involves multi-step organic reactions. One common method includes the cyclization of indene derivatives with piperidine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The final step involves the esterification of the intermediate product with methyl acetate, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-SPIRO[1,2-DIHYDROINDENE-3,4’-PIPERIDINE]-1-YLACETATE;HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
METHYL 2-SPIRO[1,2-DIHYDROINDENE-3,4’-PIPERIDINE]-1-YLACETATE;HYDROCHLORIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of METHYL 2-SPIRO[1,2-DIHYDROINDENE-3,4’-PIPERIDINE]-1-YLACETATE;HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and inhibiting specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiropyrans: These compounds share a similar spirocyclic structure and are known for their photochromic properties.
Spirooxindoles: These compounds also feature a spirocyclic core and are studied for their biological activities.
Uniqueness
METHYL 2-SPIRO[1,2-DIHYDROINDENE-3,4’-PIPERIDINE]-1-YLACETATE;HYDROCHLORIDE is unique due to its specific combination of indene and piperidine rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H22ClNO2 |
|---|---|
Poids moléculaire |
295.80 g/mol |
Nom IUPAC |
methyl 2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-19-15(18)10-12-11-16(6-8-17-9-7-16)14-5-3-2-4-13(12)14;/h2-5,12,17H,6-11H2,1H3;1H |
Clé InChI |
HTLKMHARGCLOAZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CC2(CCNCC2)C3=CC=CC=C13.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B14010704.png)
![6-Chloro-5-fluoropyrazolo[1,5-A]pyridine](/img/structure/B14010708.png)
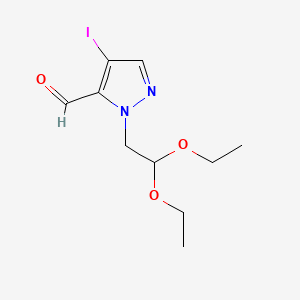
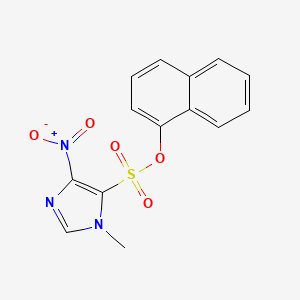
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide](/img/structure/B14010725.png)

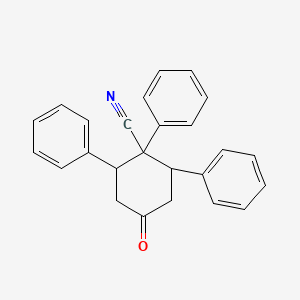
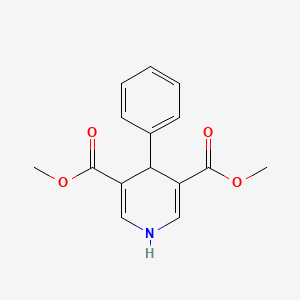
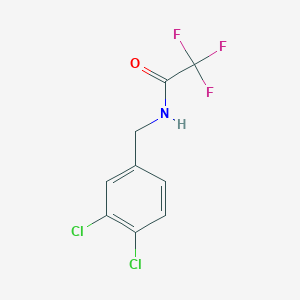
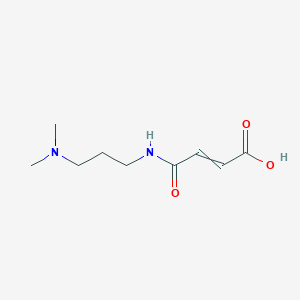
![1-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B14010761.png)
